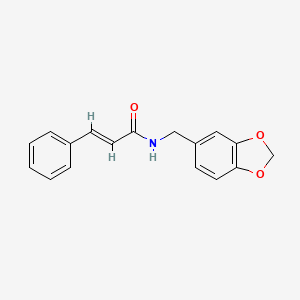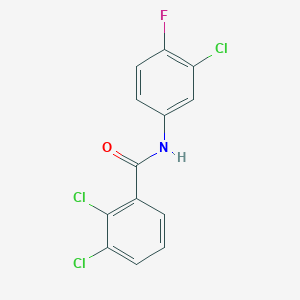![molecular formula C22H24N2O3S B5729562 N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide](/img/structure/B5729562.png)
N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide, also known as MNS or NSC 655649, is a compound with potential therapeutic properties. It belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities. MNS has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide has been studied for its potential therapeutic properties in various fields of research. In cancer research, N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In anti-inflammatory research, N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In anti-viral research, N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide has been shown to inhibit the replication of the hepatitis C virus.
Wirkmechanismus
The mechanism of action of N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide is not fully understood. However, it has been proposed that N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide inhibits the activity of enzymes such as carbonic anhydrase and topoisomerase II, which are involved in cell proliferation and DNA replication. N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. In inflammation, N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide has also been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be stored for long periods of time. N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide is also soluble in organic solvents such as DMSO, which makes it easy to prepare stock solutions for experiments. However, N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide has some limitations, such as its low solubility in water and its potential toxicity to cells at high concentrations. N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide is also not very selective, meaning that it can inhibit the activity of multiple enzymes and pathways.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide. One direction is to explore its potential as a therapeutic agent for cancer, inflammation, and viral infections. Another direction is to study its mechanism of action in more detail, including its interactions with specific enzymes and pathways. Additionally, the development of more selective analogs of N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide could lead to the discovery of new drugs with improved efficacy and safety profiles. Finally, the use of N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide in combination with other drugs or therapies could lead to synergistic effects that enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide involves the reaction between 2-naphthalenesulfonyl chloride and N-(4-morpholinylmethyl)benzylamine in the presence of a base. The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran. The product is obtained as a white solid after purification by column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c25-28(26,22-10-9-18-5-1-2-6-19(18)15-22)23-16-20-7-3-4-8-21(20)17-24-11-13-27-14-12-24/h1-10,15,23H,11-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAUPXZTOVCDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-ylmethyl)benzyl]naphthalene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone](/img/structure/B5729490.png)

![3-[(4-biphenylylacetyl)hydrazono]-N-[4-chloro-3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5729509.png)
![N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5729513.png)
![3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5729520.png)
![N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5729528.png)

![6-{[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5729540.png)
![3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5729552.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone](/img/structure/B5729558.png)

![3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5729586.png)
